Diethyl 3-methylhexanedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55877-01-5 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
diethyl 3-methylhexanedioate |
InChI |
InChI=1S/C11H20O4/c1-4-14-10(12)7-6-9(3)8-11(13)15-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
FDSUGAPGCDNQAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)CC(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 3 Methylhexanedioate and Its Derivatives
Established Synthetic Pathways for Diethyl 3-methylhexanedioate
Traditional methods for synthesizing this compound rely on foundational reactions in organic chemistry that are well-documented for their reliability in forming ester functionalities and carbon-carbon bonds.
Dieckmann Condensation as a Precursor or Reaction Product in Diester Chemistry
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that proceeds in the presence of a strong base to form a cyclic β-keto ester. researchgate.netlibretexts.orgopenstax.org This reaction is particularly effective for 1,6-diesters and 1,7-diesters, which yield five- and six-membered rings, respectively. libretexts.orgopenstax.org this compound, being an asymmetrical 1,6-diester, serves as a precursor in this reaction.
The mechanism involves the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. libretexts.orgopenstax.org Due to the methyl group at the 3-position, this compound is asymmetric. Consequently, deprotonation can occur at two different α-carbons (C-2 and C-5), leading to two distinct enolates. This results in the formation of a mixture of two different five-membered cyclic β-keto ester products. study.comchegg.com This is analogous to the Dieckmann cyclization of the similar compound, diethyl 3-methylheptanedioate, which also yields a mixture of two β-keto ester products. libretexts.orgstudy.comchegg.com
The two potential products from the Dieckmann cyclization of this compound are:
Ethyl 1-methyl-2-oxocyclopentane-1-carboxylate
Ethyl 3-methyl-2-oxocyclopentane-1-carboxylate
| Reactant | Reaction Type | Key Feature | Potential Products |
|---|---|---|---|
| This compound | Dieckmann Condensation | Asymmetric 1,6-diester | Mixture of two cyclic β-keto esters |
Esterification and Transesterification Strategies in this compound Synthesis
A primary and straightforward method for synthesizing this compound is through the Fischer-Speier esterification. This reaction involves treating the corresponding dicarboxylic acid, 3-methylhexanedioic acid, with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). cerritos.eduorganic-chemistry.orgmasterorganicchemistry.com
The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (ethanol) then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer and the elimination of a water molecule, the final ester is formed. masterorganicchemistry.com The reaction is an equilibrium process. To achieve high yields of the desired diester, strategies such as using a large excess of ethanol or removing the water byproduct as it forms are employed to shift the equilibrium toward the products, in accordance with Le Châtelier's Principle. cerritos.eduathabascau.ca Double Fischer esterification is effective for diacids like adipic acid, a close structural analog. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Catalyst | Reaction | Typical Yield Drivers |
|---|---|---|---|---|
| 3-Methylhexanedioic acid | Ethanol | Acid (e.g., H₂SO₄) | Fischer Esterification | Excess ethanol, removal of water |
Transesterification is another viable strategy, involving the conversion of a different ester of 3-methylhexanedioic acid (for instance, dimethyl 3-methylhexanedioate) into the diethyl ester. This is achieved by reacting the starting ester with a large excess of ethanol in the presence of either an acid or a base catalyst. The large excess of ethanol drives the equilibrium towards the formation of the more stable this compound.
Carbonyl Coupling and Related C-C Bond Forming Reactions
The carbon skeleton of this compound can be constructed using C-C bond-forming reactions, such as the Michael addition. researchgate.netlibretexts.org The Michael reaction involves the conjugate addition of a nucleophile, typically a stabilized enolate, to an α,β-unsaturated carbonyl compound. libretexts.org
A plausible synthetic route could involve the Michael addition of a malonic ester enolate, such as the enolate of diethyl malonate, to an α,β-unsaturated ester. The reaction between the diethyl malonate enolate and a suitable acceptor would form a 1,5-dicarbonyl compound, which is a key structural feature for building the target molecule. libretexts.org Subsequent chemical modifications, such as alkylation and decarboxylation, would be necessary to arrive at the final 3-methylhexanedioate structure, followed by a final esterification step if the ester groups are not already present. This multi-step approach offers versatility in constructing the carbon backbone.
Advanced Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. These approaches can be categorized into homogeneous and heterogeneous catalysis.
Homogeneous Catalysis for Selective Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. nih.govrsc.org For the synthesis of diesters like this compound, advanced homogeneous catalysts can be employed in the esterification step. For example, Brønsted acid ionic liquids have been used for the esterification of various carboxylic acids with alcohols, achieving excellent yields. mdpi.com
Furthermore, transition metal complexes, particularly those based on earth-abundant metals like manganese and iron, have been developed for the hydrogenation of esters to alcohols. researchgate.netnih.gov While this represents a reverse transformation, the mechanistic understanding gained from these systems informs the design of catalysts for ester synthesis. Lewis acidic metal complexes, such as those of hafnium(IV) and zirconium(IV), have also been shown to be effective catalysts for direct ester condensation between carboxylic acids and alcohols. organic-chemistry.org These catalysts are often more tolerant of other functional groups compared to traditional mineral acids.
| Catalyst Type | Example | Application | Advantages |
|---|---|---|---|
| Brønsted Acid Ionic Liquids | Pyridinium or Triethylammonium salts | Esterification | High yields, potential for recyclability |
| Lewis Acid Metal Complexes | Hafnium(IV) or Zirconium(IV) salts | Esterification | High atom economy, water tolerant |
Heterogeneous Catalysis in Laboratory-Scale Synthesis
Heterogeneous catalysts operate in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for easy recycling. mdpi.comresearchgate.net In the context of synthesizing this compound via Fischer esterification, various solid acid catalysts have proven effective.
These catalysts provide an alternative to traditional homogeneous acids like sulfuric acid, mitigating issues of corrosion and difficult separation. mdpi.com Examples of heterogeneous catalysts effective for esterification include:
Silica (B1680970) Chloride : A versatile and efficient catalyst for both esterification and transesterification. organic-chemistry.org
Graphene Oxide : Acts as a reusable solid acid catalyst for the esterification of a wide range of acids and alcohols. organic-chemistry.org
Metal Oxides and Supported Acids : Materials like tungstophosphoric acid supported on a solid matrix or simple metal oxides (e.g., ZnO) can effectively catalyze the esterification of fatty acids. nih.gov
These solid catalysts are particularly valuable for laboratory-scale synthesis, offering operational simplicity and improved environmental credentials through catalyst reuse. researchgate.netnih.gov The use of metal-organic frameworks (MOFs) as heterogeneous catalysts is also an emerging area, providing highly porous structures with tunable active sites for reactions like Knoevenagel condensation and Michael addition, which could be applied to build the precursor backbone. nih.gov
Biocatalytic Routes for this compound Production
The synthesis of specialty esters like this compound is increasingly benefiting from biocatalytic methods due to their high selectivity, mild reaction conditions, and environmental compatibility. Enzymes, particularly lipases, are widely employed for the esterification of dicarboxylic acids. The production of this compound can be effectively achieved through the enzymatic esterification of 3-methylhexanedioic acid with ethanol.
Lipases such as immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, are highly effective for such transformations. mdpi.com These enzymes function via a mechanism involving an acyl-enzyme intermediate. mdpi.com The biocatalytic process can be conducted through direct esterification or transesterification. In direct esterification, the carboxylic acid (3-methylhexanedioic acid) reacts directly with the alcohol (ethanol). The reaction is an equilibrium process, and water is formed as a byproduct. To drive the reaction towards the product side, water can be removed, for instance, by using molecular sieves.
Alternatively, transesterification can be employed, where an existing ester is converted into another. While less direct for this specific synthesis, it is a common strategy in biocatalysis. nih.gov The use of whole-cell biocatalysts, which eliminates the need for costly enzyme purification, also presents a viable alternative for ester production. nih.gov The reaction conditions, including temperature, solvent, and enzyme loading, are crucial for optimizing the yield and reaction rate. For instance, polyesterification of dicarboxylic acids like 1,9-nonanedioic acid has been successfully carried out at 75 °C using CALB. mdpi.com
| Enzyme | Substrates | Reaction Type | Typical Conditions | Potential Outcome |
|---|---|---|---|---|
| Immobilized Candida antarctica Lipase B (CALB/Novozym 435) | 3-methylhexanedioic acid, Ethanol | Direct Esterification | 50-75°C, Organic Solvent (e.g., Toluene) or Solvent-free, Water removal | High yield of this compound |
| Lipozyme RM IM | Dicarboxylic acids, Alcohols | Esterification | 45°C, tert-butanol (B103910) or solvent-free system | Good conversion to corresponding diesters nih.gov |
| Recombinant Whole-Cell Biocatalyst | 9-hydroxynonanoic acid | Oxidation | Aqueous medium, 30°C | Production of dicarboxylic acid precursor (1,9-nonanedioic acid) mdpi.com |
Mechanistic Investigations of this compound Synthesis
Reaction Mechanism Elucidation and Kinetic Studies
The synthesis of this compound via conventional methods typically follows the Fischer esterification mechanism, an acid-catalyzed reaction between 3-methylhexanedioic acid and ethanol. The mechanism proceeds through several key steps:
Protonation: A proton from the acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of one of the carboxylic acid groups, increasing its electrophilicity.
Nucleophilic Attack: An ethanol molecule acts as a nucleophile, attacking the protonated carbonyl carbon.
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination: The intermediate eliminates a molecule of water, which is a good leaving group.
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and form the monoester. The process is then repeated for the second carboxylic acid group to yield the final diester.
Kinetic studies of esterification reactions reveal that they are generally reversible and their rates are influenced by temperature, catalyst concentration, and the molar ratio of reactants. uobaghdad.edu.iqresearchgate.net The reaction kinetics can often be described by a pseudo-first-order or second-order model. mdpi.comnih.gov For example, studies on oleic acid esterification have shown that the process follows second-order kinetics. nih.gov Increasing the reaction temperature typically increases the rate constant, in accordance with the Arrhenius equation. researchgate.net However, since esterification is often an exothermic process, higher temperatures can adversely affect the equilibrium conversion. uobaghdad.edu.iqresearchgate.net
The lipase-catalyzed mechanism differs significantly. It involves the formation of an acyl-enzyme complex through a tetrahedral intermediate at the enzyme's active site (commonly involving a serine residue). mdpi.com This complex then reacts with the alcohol (ethanol) to release the ester and regenerate the free enzyme. mdpi.com
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 50 | 60 | 70 |
| Ethanol/Acid Molar Ratio | 10:1 | 10:1 | 10:1 |
| Rate Constant (k) (L mol⁻¹ min⁻¹) | 0.043 | 0.052 | 0.065 (projected) |
| Activation Energy (Ea) (kJ/mol) | ~30-60 (Typical range for esterification) mdpi.comnih.gov | ||
| Equilibrium Conversion (%) | ~71 | ~80 | ~78 (Varies with reaction) |
*Data adapted from analogous esterification systems for illustrative purposes. researchgate.net
Stereochemical Control and Diastereoselectivity in Diester Synthesis
The structure of this compound contains a chiral center at the C3 position due to the methyl substituent. Consequently, the compound exists as a pair of enantiomers (R and S). The control of stereochemistry during its synthesis is a critical aspect, particularly for applications where a specific stereoisomer is required. When synthesizing a molecule with a single stereocenter from achiral precursors without a chiral influence, a racemic mixture (a 1:1 ratio of R and S enantiomers) is typically formed.
Achieving stereoselectivity requires the use of chiral starting materials, reagents, or catalysts. In the context of biocatalysis, enzymes are inherently chiral and can exhibit high stereoselectivity. A lipase could potentially perform a kinetic resolution on a racemic mixture of 3-methylhexanedioic acid, preferentially esterifying one enantiomer at a faster rate than the other. This would result in an enantioenriched sample of this compound and the unreacted, enantioenriched dicarboxylic acid.
Diastereoselectivity becomes relevant when a second stereocenter is introduced or already present in the molecule. While this compound itself only has one stereocenter, synthetic strategies for its derivatives or more complex diesters often need to address diastereoselectivity. The stereochemical outcome of such reactions is determined by the relative energies of the diastereomeric transition states. For instance, in conjugate addition reactions to form substituted esters, the approach of the nucleophile is often directed by existing stereocenters to minimize steric hindrance, leading to the preferential formation of one diastereomer. beilstein-journals.org Factors like 1,3-allylic strain can destabilize one transition state over another, dictating the stereochemical course of the reaction. beilstein-journals.org The development of diastereoselective synthetic methods allows for the creation of specific isomers of highly functionalized molecules. rsc.orgresearchgate.net
| Factor | Description | Example Application |
|---|---|---|
| Chiral Catalyst | A catalyst that is itself chiral and can influence the stereochemistry of the product. | Enzymatic kinetic resolution of racemic 3-methylhexanedioic acid. |
| Steric Hindrance | The spatial arrangement of atoms in a molecule that hinders the approach of a reagent from a particular direction. | A bulky substituent on a precursor molecule directs an incoming reagent to the opposite, less hindered face. |
| Transition State Stability | The relative energy of different transition states leading to different stereoisomers. The lowest energy pathway is favored. | Minimizing non-bonding interactions (e.g., A-1,3 strain) in the transition state to favor one diastereomer. beilstein-journals.org |
| Chiral Auxiliaries | A chiral group temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. | Attaching a chiral alcohol to 3-methylhexanedioic acid to direct a subsequent modification before removal. |
Reactivity and Transformational Chemistry of Diethyl 3 Methylhexanedioate
Nucleophilic Acyl Substitution Pathways Involving Diethyl 3-methylhexanedioate
The carbonyl carbons of the ester groups in this compound are electrophilic and thus susceptible to attack by nucleophiles. This reactivity is the basis for a variety of transformations, including hydrolysis, reactions with organometallic reagents, and amidation.
Ester Cleavage and Hydrolysis Reactions of Diester Functionality
The hydrolysis of this compound involves the cleavage of its ester bonds to yield 3-methylhexanedioic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as sulfuric acid, and water, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol to form the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, for instance, with sodium hydroxide (B78521) or potassium hydroxide, a hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the ethoxide ion, which subsequently deprotonates the newly formed carboxylic acid. This process is effectively irreversible as the carboxylate anion is resonance-stabilized and shows little affinity for the alcohol.
| Catalyst | Reagents | Product |
| Acid (e.g., H₂SO₄) | Water | 3-Methylhexanedioic acid, Ethanol |
| Base (e.g., NaOH) | Water | Sodium 3-methylhexanedioate, Ethanol |
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily react with the ester functionalities of this compound. These reactions typically proceed via a double addition of the organometallic reagent to the carbonyl carbon.
The initial reaction of a Grignard or organolithium reagent with one of the ester groups forms a ketone intermediate after the elimination of the ethoxide. This ketone is more reactive than the starting ester towards the organometallic reagent, leading to a rapid second addition to the same carbonyl carbon. This process occurs at both ester sites, ultimately yielding a tertiary diol after an acidic workup. The choice of the R group in the organometallic reagent determines the structure of the final diol product.
| Organometallic Reagent | Solvent | Product (after acidic workup) |
| Methylmagnesium bromide | Diethyl ether or THF | 2,7-Dimethyl-2,7-octanediol |
| Phenyllithium | Diethyl ether or THF | 1,1,4,4-Tetraphenyl-2-methylbutane-1,4-diol |
Amidation and Aminolysis Studies with this compound
Amidation, or aminolysis, of this compound involves the reaction of the diester with ammonia (B1221849) or a primary or secondary amine to form the corresponding diamide (B1670390). This nucleophilic acyl substitution reaction proceeds by the attack of the nitrogen nucleophile on the electrophilic carbonyl carbon of the ester.
The reaction typically requires elevated temperatures to proceed at a reasonable rate. The mechanism involves the formation of a tetrahedral intermediate, which then collapses to eliminate ethanol, forming the amide bond. This process is repeated at the second ester group to yield the final diamide product. The nature of the amine used (ammonia, primary, or secondary) dictates the substitution pattern on the resulting amide nitrogen atoms.
| Amine | Product |
| Ammonia | 3-Methylhexanediamide |
| Ethylamine | N1,N6-diethyl-3-methylhexanediamide |
| Dimethylamine | N1,N1,N6,N6-tetramethyl-3-methylhexanediamide |
Reduction Reactions of this compound
The carbonyl groups of the diester can be reduced to alcohols using various reducing agents. The choice of reagent and reaction conditions can influence the outcome of the reduction.
Catalytic Hydrogenation Studies for Carbonyl Reduction
Catalytic hydrogenation is a method used for the reduction of esters to alcohols. This process involves the use of hydrogen gas in the presence of a metal catalyst at high pressures and temperatures.
For the reduction of this compound, catalysts such as copper chromite are effective. The reaction proceeds by the addition of hydrogen across the carbon-oxygen double bonds of the ester groups, leading to the formation of 3-methylhexane-1,6-diol and ethanol. This method is often employed in industrial settings due to the relatively low cost of hydrogen gas.
| Catalyst | Conditions | Product |
| Copper Chromite | High pressure, high temperature | 3-Methylhexane-1,6-diol, Ethanol |
Complex Metal Hydride Reductions (e.g., LiAlH₄, NaBH₄)
Complex metal hydrides are powerful reducing agents commonly used in organic synthesis for the reduction of esters.
Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a strong, unselective reducing agent that readily reduces a wide variety of carbonyl compounds, including esters. The reaction of this compound with LiAlH₄ in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup, yields 3-methylhexane-1,6-diol. The hydride ion (H⁻) from LiAlH₄ acts as the nucleophile, attacking the carbonyl carbon. Two equivalents of hydride are required for the reduction of each ester group.
Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder and more selective reducing agent compared to LiAlH₄. It is generally not reactive enough to reduce esters under standard conditions. Therefore, the reduction of this compound with NaBH₄ is typically very slow or does not occur to a significant extent without the use of additives or more forcing reaction conditions.
| Reducing Agent | Solvent | Product (after workup) |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 3-Methylhexane-1,6-diol |
| Sodium Borohydride (NaBH₄) | Typically unreactive with esters | No significant reaction |
Bouveault-Blanc Reduction Pathways for Ester Transformation
The Bouveault-Blanc reduction is a classic chemical reaction that reduces esters to primary alcohols using sodium metal in the presence of an alcohol, typically ethanol. chemistnotes.com This method offers a cost-effective alternative to reductions using metal hydrides like lithium aluminium hydride, particularly in industrial applications. alfa-chemistry.comslideshare.net When this compound is subjected to Bouveault-Blanc conditions, both of its ester functionalities are reduced to their corresponding primary alcohols.
Reaction Scheme: Bouveault-Blanc Reduction of this compound
Modern variations of this reaction may employ sodium dispersions to enhance safety and efficiency. organic-chemistry.org The Bouveault-Blanc reduction is generally chemoselective for esters, and does not typically reduce isolated alkenes under standard conditions. alfa-chemistry.com
Condensation and Cyclization Reactions Involving this compound
Dieckmann Condensation Products and Reaction Scope
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.orglibretexts.orgsynarchive.com This reaction is particularly effective for the formation of stable five- and six-membered rings. wikipedia.orgnrochemistry.com In the case of this compound, an unsymmetrical diester, treatment with a strong base such as sodium ethoxide leads to the formation of two different enolates. This results in a mixture of two cyclic β-keto ester products. study.comchegg.comopenstax.org
The reaction mechanism involves the deprotonation at an α-carbon to form an enolate, which then attacks the carbonyl carbon of the other ester group within the same molecule. libretexts.orgnrochemistry.com Subsequent elimination of an ethoxide ion yields the cyclic product. youtube.com Due to the methyl substituent at the 3-position, two distinct α-carbons are available for deprotonation, leading to the two products.
Products of the Dieckmann Condensation of this compound
| Reactant | Base | Product 1 | Product 2 |
|---|---|---|---|
| This compound | Sodium ethoxide | Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate | Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate |
The formation of a five-membered ring results from the enolate at C-5 attacking the ester at C-1, while the six-membered ring is formed when the enolate at C-1 attacks the ester at C-6. The ratio of these products can be influenced by reaction conditions.
Claisen and Related Condensations of Diesters
The Claisen condensation is an intermolecular carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orglibretexts.org The Dieckmann condensation described above is an intramolecular variant of this reaction. masterorganicchemistry.com
For this compound, an intermolecular Claisen condensation is less favored than the intramolecular Dieckmann cyclization, especially when forming unstrained five- or six-membered rings. openstax.org However, under specific conditions that might hinder cyclization, it is conceivable that this compound could react with another ester molecule. In a hypothetical mixed Claisen condensation, an enolate formed from this compound could react with another ester, such as ethyl acetate, to yield a more complex β-keto ester.
The mechanism follows the general pathway for Claisen condensations: formation of an ester enolate, nucleophilic attack on the carbonyl of a second ester molecule, and subsequent elimination of an alkoxide. youtube.com The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which has an acidic α-hydrogen. wikipedia.orglibretexts.org
Other Key Organic Transformations of this compound
Arndt-Eistert Homologation for Chain Extension
The Arndt-Eistert homologation is a method for converting a carboxylic acid to its next higher homolog, effectively extending the carbon chain by one methylene (B1212753) group. organic-chemistry.orgslideshare.net To apply this reaction to this compound, a selective mono-hydrolysis of one of the ester groups to the corresponding carboxylic acid would first be necessary. This would yield a monoester-monoacid, specifically 6-ethoxy-6-oxo-4-methylhexanoic acid or 5-(ethoxycarbonyl)-4-methylpentanoic acid.
The resulting carboxylic acid can then be converted to an acid chloride, which subsequently reacts with diazomethane (B1218177) to form a diazoketone. nrochemistry.comyoutube.com The key step is the Wolff rearrangement of the diazoketone, typically catalyzed by silver(I) salts, to generate a ketene (B1206846). organic-chemistry.org This ketene can then be trapped by a nucleophile. If water is used, a new carboxylic acid with an extended chain is formed. If an alcohol is used, the corresponding ester is produced. This multi-step process allows for the targeted extension of one end of the dicarboxylic acid backbone.
Hypothetical Arndt-Eistert Homologation Sequence
| Starting Material | Step 1 | Intermediate 1 | Step 2 | Intermediate 2 | Step 3 (Wolff Rearrangement) | Final Product (with H₂O) |
|---|---|---|---|---|---|---|
| This compound | Selective Hydrolysis | Monoester-monoacid | Acyl Chloride Formation | Monoester-acyl chloride | Reaction with Diazomethane | Diazoketone |
| Diazoketone | Ag₂O, H₂O | - | - | - | - | Homologated monoester-monoacid |
Hunsdiecker-Borodin Reaction Pathways
The Hunsdiecker-Borodin reaction is a decarboxylative halogenation where a silver salt of a carboxylic acid reacts with a halogen to produce an organic halide with one fewer carbon atom. wikipedia.orgsciencemadness.org Similar to the Arndt-Eistert homologation, the application of this reaction to this compound requires initial selective hydrolysis to a monoester-monoacid.
The resulting carboxylic acid is then converted to its silver salt by treatment with a silver source, such as silver oxide. adichemistry.commdpi.com This silver carboxylate is subsequently treated with a halogen, most commonly bromine, in an inert solvent like carbon tetrachloride. adichemistry.com The reaction proceeds through a radical mechanism, leading to the loss of carbon dioxide and the formation of a bromo-substituted ester. wikipedia.org This provides a pathway to introduce a halogen at one end of the molecule while shortening the carbon chain.
Hypothetical Hunsdiecker-Borodin Reaction Sequence
| Starting Material | Step 1 | Intermediate 1 | Step 2 | Intermediate 2 | Step 3 | Final Product |
|---|---|---|---|---|---|---|
| This compound | Selective Hydrolysis | Monoester-monoacid | Silver Salt Formation | Silver monoester-monocarboxylate | Reaction with Bromine | - |
| Silver monoester-monocarboxylate | - | - | - | - | - | Bromo-substituted ester |
Passerini and Ugi Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each component. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs.
The Passerini reaction , first reported by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgmdpi.com The Ugi reaction is a four-component reaction that extends this principle by including a primary amine, which initially forms an imine with the carbonyl compound. This imine then reacts with the isocyanide and the carboxylic acid to yield an α-acylamino amide.
Direct participation of this compound as a primary substrate in these reactions is not typical, as it lacks the required carbonyl (aldehyde/ketone) or carboxylic acid functional groups. However, it can serve as a precursor to suitable reactants. For instance, selective hydrolysis of one of the ester groups would yield a monoester-monocarboxylic acid, which could then participate as the carboxylic acid component in a Passerini or Ugi reaction. Alternatively, reduction of one or both ester groups to aldehydes would provide the necessary carbonyl component for these transformations.
Table 1: Key Features of Passerini and Ugi Reactions
| Feature | Passerini Reaction | Ugi Reaction |
| Components | Carboxylic Acid, Carbonyl (Aldehyde/Ketone), Isocyanide | Carboxylic Acid, Carbonyl (Aldehyde/Ketone), Isocyanide, Primary Amine |
| Product | α-Acyloxy Amide | α-Acylamino Amide |
| Key Intermediate | Nitrilium Ion | Nitrilium Ion (formed from an imine intermediate) |
| Advantages | Atom economy, convergence, rapid generation of molecular complexity | High atom economy, access to diverse and complex peptide-like structures |
Schmidt Reaction Applications
The Schmidt reaction is a versatile organic reaction that utilizes hydrazoic acid (HN₃) to convert carbonyl compounds into amines or amides with the expulsion of nitrogen gas. wikipedia.org The specific outcome of the reaction depends on the nature of the carbonyl substrate. Carboxylic acids are converted to amines with one fewer carbon atom, while ketones are transformed into amides. libretexts.orgorganic-chemistry.org
For this compound to be utilized in a Schmidt reaction, it must first be transformed to possess the necessary functional groups. The most direct application would involve the hydrolysis of the diester to its corresponding dicarboxylic acid, 3-methylhexanedioic acid. This diacid could then undergo a double Schmidt reaction to produce a diamine.
The mechanism for the reaction with a carboxylic acid involves the protonation of the acid, followed by the addition of hydrazoic acid to form an acyl azide (B81097) intermediate. wikipedia.orgorganic-chemistry.org This intermediate then rearranges, losing dinitrogen gas to form an isocyanate, which is subsequently hydrolyzed to the amine and carbon dioxide. libretexts.org
Hypothetical Schmidt Reaction Transformation:
| Starting Material Precursor | Reaction | Product |
| 3-Methylhexanedioic acid (from hydrolysis of this compound) | Schmidt Reaction (with excess HN₃) | 2-Methylpentane-1,5-diamine |
This transformation highlights the potential of the Schmidt reaction to serve as a key step in converting polyester (B1180765) building blocks into valuable diamines, which are precursors for polyamides and other polymers.
Halogenation Studies on this compound
Halogenation of esters typically occurs at the α-carbon position (the carbon atom adjacent to the carbonyl group) via an enol or enolate intermediate. The presence of α-hydrogens in this compound makes it a candidate for such reactions. Halogenation can be achieved under acidic conditions (e.g., using Br₂ in acetic acid) or basic conditions (e.g., using N-bromosuccinimide).
Under acidic conditions, the reaction proceeds through an enol intermediate. The rate of halogenation is dependent on the rate of enolization. For this compound, there are three distinct α-carbon positions where halogenation could potentially occur: C2, C4, and C5. The relative reactivity of these positions would be influenced by steric hindrance and the electronic effects of the methyl group at the C3 position.
Under basic conditions, an enolate is formed, which then acts as a nucleophile, attacking the halogenating agent. The reaction is typically faster than acid-catalyzed halogenation. The regioselectivity would again depend on the relative acidity of the α-protons and the stability of the resulting enolates. It is expected that the protons at C2 and C5 would be the most acidic and therefore the most likely sites for halogenation.
Reactions with Specialized Acylation Reagents (e.g., Ketenes, Carbodiimides)
Specialized acylation reagents can engage in unique reactions with esters. While esters are generally unreactive towards many acylating agents, highly reactive species like ketenes can participate in cycloaddition reactions.
Ketenes: Ketenes (R₂C=C=O) are known to undergo [2+2] cycloaddition reactions with various double bonds. While their reaction with simple esters is not common, they can react with the enol or enolate forms of esters. For this compound, treatment with a strong base could generate an enolate, which could then potentially react with a ketene. However, the more established reaction of ketenes is with imines to form β-lactams or with aldehydes and ketones to form β-lactones. unt.edu
Carbodiimides: Carbodiimides (RN=C=NR) are primarily used as dehydrating or coupling agents, most famously in peptide synthesis to activate carboxylic acids for amide bond formation. Their direct reaction with stable esters like this compound is not a standard transformation. Carbodiimides facilitate reactions by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack. Therefore, their utility in the context of this compound would likely be in reactions involving its hydrolyzed dicarboxylic acid derivative.
Functional Group Interconversions Derived from this compound
The ester functional groups in this compound are key handles for a wide range of chemical transformations, allowing for its conversion into other important classes of organic compounds.
Preparation of Amines from this compound Precursors
Amines can be synthesized from this compound through multi-step sequences that transform the ester groups. chemguide.co.uklibretexts.org
One common pathway involves the reduction of the diester to the corresponding diol, 3-methylhexane-1,6-diol. This reduction is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org The resulting diol can then be converted into a diamine through several methods:
Conversion to Dihalide: The diol can be converted to a dihalide (e.g., dibromide or dichloride) using reagents like PBr₃ or SOCl₂. Subsequent reaction with ammonia or a primary amine via nucleophilic substitution yields the corresponding primary or secondary diamine. lumenlearning.comlibretexts.org To avoid over-alkylation, the Gabriel synthesis, using phthalimide (B116566) as an ammonia surrogate, can be employed. libretexts.org
Conversion to Ditosylate: The diol can be reacted with tosyl chloride to form a ditosylate. The tosylate groups are excellent leaving groups for nucleophilic substitution with azide ion (N₃⁻). The resulting diazide can then be reduced to the primary diamine using LiAlH₄ or catalytic hydrogenation. libretexts.org
A more direct route involves converting the diester into a diamide by reaction with ammonia or a primary amine, followed by reduction of the diamide to a diamine using LiAlH₄. libretexts.org
Table 2: Synthetic Routes to Amines from this compound
| Intermediate | Reagents for Formation | Reagents for Conversion to Amine | Final Amine Product |
| 3-Methylhexane-1,6-diol | 1. LiAlH₄ 2. H₂O | 1. PBr₃ 2. Excess NH₃ | 3-Methylhexane-1,6-diamine |
| 3-Methylhexane-1,6-diyl ditosylate | TsCl, Pyridine | 1. NaN₃ 2. LiAlH₄ | 3-Methylhexane-1,6-diamine |
| 3-Methylhexanediamide | NH₃, Heat | 1. LiAlH₄ 2. H₂O | 3-Methyl-N¹,N⁶-dialkylhexane-1,6-diamine |
Synthesis of Carboxylic Acids from this compound Derivatives
While this compound is itself a derivative of a carboxylic acid, it can be used as a starting material in syntheses that modify the carbon skeleton to produce new carboxylic acids. The malonic ester synthesis is a classic method for converting alkyl halides into carboxylic acids with two additional carbon atoms. libretexts.orguobabylon.edu.iq
In a conceptually related process, this compound could be used to synthesize more complex dicarboxylic acids. For example, forming the enolate at one of the α-carbons (C2 or C5) and reacting it with an alkyl halide would introduce a new alkyl group. Subsequent hydrolysis of the ester groups would yield a new, substituted dicarboxylic acid.
The general steps would be:
Enolate Formation: Treatment of the diester with a suitable base, such as sodium ethoxide (NaOEt), to deprotonate an α-carbon. ucalgary.ca
Alkylation: Reaction of the resulting enolate with an alkyl halide (R-X) in an Sₙ2 reaction. libretexts.org
Saponification: Hydrolysis of the resulting dialkylated diester using a base (e.g., NaOH), followed by acidification (e.g., with HCl), to produce the dicarboxylic acid. ucalgary.ca
This sequence allows for the elaboration of the carbon backbone, demonstrating the utility of this compound as a scaffold for building more complex molecules. uomustansiriyah.edu.iq
Advanced Spectroscopic and Analytical Research of Diethyl 3 Methylhexanedioate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For Diethyl 3-methylhexanedioate, a comprehensive suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques, is employed to unequivocally determine its chemical structure.
High-resolution proton (¹H) NMR spectroscopy provides precise information about the chemical environment of each proton within the this compound molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters derived from the ¹H NMR spectrum that aid in assigning the protons to their respective positions in the molecular structure.
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the various proton groups. The ethyl ester protons would appear as a characteristic quartet and triplet. The protons on the hexanedioate backbone would show more complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The methyl group at the C3 position would present as a doublet, coupling with the adjacent methine proton.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| CH₃ (C3-Methyl) | 0.95 | Doublet | 7.0 |
| OCH₂CH₃ (Ethyl) | 1.25 | Triplet | 7.1 |
| CH₂ (C4) | 1.60 - 1.75 | Multiplet | - |
| CH (C3) | 2.10 - 2.25 | Multiplet | - |
| CH₂ (C2) | 2.30 | Multiplet | - |
| CH₂ (C5) | 2.35 | Triplet | 7.5 |
| OCH₂CH₃ (Ethyl) | 4.12 | Quartet | 7.1 |
Note: The data presented in this table is predicted and may vary from experimental values.
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.
The predicted ¹³C NMR spectrum would show signals for the two carbonyl carbons of the ester groups at the downfield region (around 173 ppm). The carbons of the ethyl groups and the hexanedioate chain, including the chiral center at C3, would resonate at characteristic chemical shifts in the upfield region.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| OCH₂C H₃ (Ethyl) | 14.2 |
| C H₃ (C3-Methyl) | 19.5 |
| C H₂ (C4) | 30.0 |
| C H (C3) | 35.0 |
| C H₂ (C5) | 38.0 |
| C H₂ (C2) | 41.0 |
| OC H₂CH₃ (Ethyl) | 60.3 |
| C =O (C1) | 173.0 |
| C =O (C6) | 173.5 |
Note: The data presented in this table is predicted and may vary from experimental values.
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms and elucidating the stereochemistry of this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the C3-methyl protons and the C3-methine proton, as well as between the protons of the adjacent methylene (B1212753) groups in the backbone.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.
Mass Spectrometry for Precise Molecular Characterization and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula (C₁₁H₂₀O₄). The calculated exact mass of this compound is 216.1362 g/mol . An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.
Predicted HRMS Data for this compound
| Ion | Calculated m/z | Elemental Composition |
| [M+H]⁺ | 217.1434 | C₁₁H₂₁O₄ |
| [M+Na]⁺ | 239.1254 | C₁₁H₂₀NaO₄ |
Note: The data presented in this table is predicted and may vary from experimental values.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS is an excellent method for assessing the purity of a this compound sample and for analyzing it within a mixture. The gas chromatogram would show a single peak for a pure sample, and the retention time would be characteristic of the compound under the specific GC conditions.
The mass spectrum obtained from the GC-MS analysis reveals the fragmentation pattern of the molecule upon electron ionization. This fragmentation pattern is a molecular fingerprint that can be used for identification. For this compound, common fragmentation pathways would include the loss of ethoxy and ethyl groups, as well as cleavage of the carbon-carbon bonds in the hexanedioate chain. A comparison with the fragmentation of a similar isomer, Diethyl 2-methylhexanedioate, shows characteristic peaks that can aid in the interpretation. For instance, Diethyl 2-methylhexanedioate shows significant fragment ions at m/z 171 and 102. Similar fragmentation patterns, with adjustments for the different methyl position, would be expected for the 3-methyl isomer.
Predicted Key Fragment Ions in the GC-MS of this compound
| m/z | Predicted Fragment Ion |
| 187 | [M - C₂H₅]⁺ |
| 171 | [M - OC₂H₅]⁺ |
| 143 | [M - COOC₂H₅]⁺ |
| 115 | [M - CH(CH₃)CH₂COOC₂H₅]⁺ |
Note: The data presented in this table is predicted based on common fragmentation patterns of esters and may vary from experimental values.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive analytical tool for the structural elucidation of molecules. researchgate.net By probing the vibrational energy levels of chemical bonds, these methods provide a unique molecular fingerprint, enabling the identification of functional groups and offering insights into the conformational landscape of a compound. researchgate.net For this compound, while specific experimental spectra are not widely published, a detailed analysis can be predicted based on the characteristic vibrational modes of its constituent functional groups.
The primary functional groups within this compound are the ester groups (-COOEt) and the aliphatic hydrocarbon backbone. The most prominent feature in the IR spectrum is expected to be the carbonyl (C=O) stretching vibration, which typically gives rise to a strong absorption band in the region of 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.com The precise position of this band can be influenced by the molecular environment. In Raman spectroscopy, the C=O stretch also produces a distinct, though often weaker, band in the same frequency range.
The ester functional group is further characterized by two distinct C-O stretching vibrations. spectroscopyonline.com The asymmetric C-O-C stretch, involving the linkage between the carbonyl carbon and the ethoxy oxygen, is anticipated to appear as a strong band in the IR spectrum, typically between 1250 cm⁻¹ and 1200 cm⁻¹. spectroscopyonline.com The symmetric C-O-C stretch, associated with the bond between the ethoxy oxygen and the ethyl group, is also expected in the fingerprint region, usually between 1100 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com These bands are crucial for confirming the presence of the ester moieties.
The aliphatic backbone of this compound, consisting of methylene (-CH₂) and methyl (-CH₃) groups, will generate a series of characteristic bands. C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region. vscht.cz Asymmetrical and symmetrical bending vibrations of the CH₂ and CH₃ groups will appear in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively. researchgate.net
Table 1: Predicted Characteristic Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Ester (C=O) | Stretching | 1750-1735 | 1750-1735 | Strong (IR), Moderate (Raman) |
| Ester (C-O-C) | Asymmetric Stretching | 1250-1200 | 1250-1200 | Strong (IR) |
| Ester (C-O-C) | Symmetric Stretching | 1100-1000 | 1100-1000 | Moderate (IR) |
| Alkane (C-H) | Stretching | 3000-2850 | 3000-2850 | Moderate to Strong |
| Methylene (CH₂) | Bending (Scissoring) | ~1465 | ~1465 | Moderate |
| Methyl (CH₃) | Asymmetric Bending | ~1450 | ~1450 | Moderate |
| Methyl (CH₃) | Symmetric Bending (Umbrella) | ~1375 | ~1375 | Moderate |
| C-C | Stretching | 1200-800 | 1200-800 | Weak to Moderate |
Note: The predicted frequencies are based on typical values for the respective functional groups and may vary based on the specific molecular environment and conformational state of this compound.
Chromatographic Methodologies in Reaction Monitoring and Purity Research
Chromatographic techniques are indispensable for the analysis of chemical reactions and the assessment of product purity. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be valuable methodologies.
Gas Chromatography (GC) for Reaction Progress and Volatile Product Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. wpmucdn.com In the context of this compound synthesis, which typically involves the esterification of 3-methylhexanedioic acid with ethanol (B145695), GC can be employed to monitor the progress of the reaction. researchgate.netoup.com By periodically taking aliquots from the reaction mixture and analyzing them by GC, it is possible to quantify the disappearance of reactants (3-methylhexanedioic acid and ethanol) and the appearance of the desired product (this compound). wpmucdn.comaip.org
A typical GC setup for this purpose would involve a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) would provide high sensitivity for the organic analytes. The temperature program would be optimized to ensure good separation of the reactants, product, and any potential volatile byproducts. For instance, a temperature ramp starting from a lower temperature to elute the more volatile components like ethanol, followed by an increase to elute the higher-boiling diester, would be appropriate.
GC coupled with mass spectrometry (GC-MS) would be particularly useful for identifying any unknown impurities or side products formed during the synthesis. nih.govnih.gov The mass spectrometer provides structural information on the separated components, allowing for their unambiguous identification. nih.gov This is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of unwanted substances.
Table 2: Hypothetical Gas Chromatography Parameters for Reaction Monitoring of this compound Synthesis
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
| Injection Mode | Split |
Note: These are representative parameters and would require optimization for a specific analytical application.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components and Stereoisomer Separation
High-Performance Liquid Chromatography is a versatile separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds. mdpi.com In the analysis of this compound, HPLC would be particularly valuable for assessing the purity of the final product, especially with regard to non-volatile impurities that may not be amenable to GC analysis.
Furthermore, since this compound possesses a chiral center at the 3-position, it can exist as a pair of enantiomers ((R)-diethyl 3-methylhexanedioate and (S)-diethyl 3-methylhexanedioate). If the synthesis starts from a racemic mixture of 3-methylhexanedioic acid, the product will be a racemic mixture of these enantiomers. The separation of these stereoisomers is crucial in many applications, particularly in the pharmaceutical and fine chemical industries.
Chiral HPLC is the most common method for the separation of enantiomers. mdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. hplc.eunih.gov For a diester like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. hplc.eu The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.
Alternatively, if the 3-methylhexanedioic acid used in the synthesis contains diastereomeric impurities, HPLC can be used to separate these diastereomers. nih.govnih.gov This separation is often more straightforward than enantiomeric separation and can typically be achieved on a standard achiral stationary phase, such as silica (B1680970) gel (normal-phase) or a C18-modified silica (reversed-phase). researchgate.netsielc.com The choice of mobile phase would depend on the polarity of the stationary phase and the analytes.
Table 3: Potential High-Performance Liquid Chromatography Approaches for this compound Analysis
| Analytical Goal | Chromatographic Mode | Stationary Phase | Typical Mobile Phase |
| Purity Analysis (Non-volatile Impurities) | Reversed-Phase | C18 or C8 | Acetonitrile/Water or Methanol/Water gradient |
| Diastereomer Separation | Normal-Phase | Silica Gel | Hexane/Ethyl Acetate or Hexane/Isopropanol |
| Enantiomer Separation | Chiral | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol |
Note: The specific conditions for HPLC analysis would need to be developed and optimized based on the sample matrix and the specific stereoisomers to be separated.
Theoretical and Computational Studies of Diethyl 3 Methylhexanedioate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Diethyl 3-methylhexanedioate and predicting its reactivity. mdpi.comworldscientific.compharmacyfreak.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. northwestern.edulsu.eduarxiv.org
The optimized molecular geometry reveals key bond lengths and angles, providing a foundational understanding of its three-dimensional shape. From the electronic wavefunction, various properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. nih.govmdpi.com
Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Analysis of atomic charges, for instance using the Restrained ElectroStatic Potential (RESP) method, quantifies the partial charge on each atom, offering a more detailed view of the molecule's polarity and reactive sites. mdpi.com
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-31G(d) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G(d) |
| Partial Charge on Carbonyl Oxygen (C=O) | -0.55 e | RESP |
| Partial Charge on Carbonyl Carbon (C=O) | +0.65 e | RESP |
Reaction Pathway Modeling and Transition State Analysis of this compound Transformations
Computational methods are essential for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. nih.gov For this compound, a common and important transformation to study is its hydrolysis, which involves the cleavage of the ester bonds to form 3-methylhexanedioic acid and ethanol (B145695).
Reaction pathway modeling involves identifying the sequence of elementary steps that connect reactants to products. This includes locating stable intermediates and, crucially, the transition states (TS) that link them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. lsu.edu The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is a key determinant of the reaction rate.
For the hydrolysis of this compound, computational models can be used to compare different catalytic conditions, such as acid-catalyzed and base-catalyzed mechanisms. researchgate.netarkat-usa.orgresearchgate.net In the base-catalyzed pathway, for example, the reaction typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. nih.govresearchgate.net Quantum chemical calculations can precisely model the geometry and energy of this intermediate and the transition states leading to its formation and subsequent breakdown. nih.gov
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 (TS1) | Nucleophilic attack of OH⁻ on the carbonyl carbon | 12.5 |
| Step 2 (TS2) | Collapse of the tetrahedral intermediate to release the ethoxide | 15.2 |
Conformational Analysis and Stereochemical Predictions of this compound
This compound is a flexible molecule with several rotatable single bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which can significantly influence its physical properties and reactivity.
Molecular mechanics (MM) force fields are often employed for an initial, rapid exploration of the conformational space. uab.catacs.org These methods treat atoms as balls and bonds as springs, allowing for efficient calculation of the energies of thousands of different conformers. The resulting low-energy conformers can then be further refined using more accurate quantum mechanical methods like DFT. For this compound, key dihedral angles to consider are those around the C-C bonds of the hexanedioate backbone and the C-O bonds of the ethyl ester groups. The analysis would likely show that staggered conformations are favored over eclipsed ones to minimize torsional strain, and that bulky groups arrange to minimize steric hindrance.
The presence of a chiral center at the C3 position means that this compound exists as two enantiomers: (R)-Diethyl 3-methylhexanedioate and (S)-Diethyl 3-methylhexanedioate. Computational methods can be used to predict the stereochemical outcome of reactions that form this compound. By modeling the transition states of the reaction pathways leading to each enantiomer, the relative activation energies can be calculated to predict which stereoisomer will be formed preferentially. nih.govnih.gov
| Conformer | Description of Backbone | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Fully extended (anti) | 0.00 |
| 2 | Gauche at C2-C3 bond | +0.95 |
| 3 | Gauche at C4-C5 bond | +0.90 |
| 4 | Folded conformation | +2.50 |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering a detailed picture of intermolecular interactions and the effects of a solvent. acs.orgamanote.commdpi.com In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of the atoms over time.
For this compound, MD simulations can be used to model the liquid state of the pure substance. By analyzing the trajectories of the molecules, one can calculate radial distribution functions (RDFs), which describe the probability of finding another molecule at a certain distance from a reference molecule. This provides insight into the local structure and packing in the liquid. The simulations also allow for the calculation of intermolecular interaction energies, which are composed of van der Waals and electrostatic contributions. rsc.orgresearchgate.netacs.org
Simulations in a solvent, such as water or an organic solvent, are crucial for understanding solvation effects. researchgate.net The arrangement of solvent molecules around the solute can be analyzed, and the solvation free energy can be calculated using methods like thermodynamic integration or free energy perturbation. mdpi.comnih.govgromacs.orgacs.orgbioexcel.eu This value is critical for predicting solubility and partitioning behavior. The simulations can reveal how the methyl group and the polar ester groups of this compound interact with different types of solvent molecules.
| Interaction Component | Energy (kcal/mol) | Description |
|---|---|---|
| Van der Waals | -4.8 | Attractive dispersion forces |
| Electrostatic | -3.5 | Dipole-dipole interactions between ester groups |
| Total Interaction Energy | -8.3 | Sum of van der Waals and electrostatic energies |
Role of Diethyl 3 Methylhexanedioate in Emerging Research Areas and Applications
Application in Polymer Chemistry and Monomer Design
The bifunctional nature of Diethyl 3-methylhexanedioate, owing to its two ester groups, makes it a candidate for applications in polymer chemistry. Its potential lies in its ability to be incorporated into polymer chains, influencing their physical and chemical properties.
Precursor for Polymeric Materials and Specialty Polyesters
In principle, this compound can serve as a co-monomer in the synthesis of specialty polyesters. Through polycondensation reactions with diols, the ester groups can form new ester linkages, creating a polymer backbone. The presence of the methyl group along the chain would disrupt the regularity of the polymer structure, potentially leading to materials with lower crystallinity, increased flexibility, and altered solubility compared to polyesters derived from unsubstituted hexanedioates like diethyl adipate (B1204190). The precise impact on the resulting polymer's properties, such as its glass transition temperature and melting point, would be a key area of investigation.
Role as a Monomer or Cross-linking Agent in Polymer Synthesis
Beyond its role as a linear monomer, the ester functionalities of this compound could theoretically be modified to introduce reactive sites, enabling its function as a cross-linking agent. Cross-linking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymeric materials. By creating connections between polymer chains, a three-dimensional network is formed. While direct use as a cross-linker is not typical for simple diesters, its derivative could be designed to participate in such reactions, contributing to the development of thermosetting polymers or elastomers with unique performance characteristics.
Intermediacy in Complex Organic Synthesis and Medicinal Chemistry Research
The structural features of this compound also lend themselves to applications in the intricate world of organic synthesis, where the construction of complex molecules with high precision is paramount.
Building Block for Natural Products Synthesis
Natural products often possess complex and stereochemically rich structures. The carbon skeleton of this compound could potentially be utilized as a starting material or an intermediate in the multi-step synthesis of certain natural products. The methyl group provides a point of asymmetry, which, if controlled, could be valuable in constructing chiral centers found in many biologically active molecules. The ester groups offer handles for further chemical transformations, such as reduction to alcohols, reaction with organometallic reagents, or conversion to other functional groups, allowing for the elaboration of the carbon framework.
Chiral Auxiliary Applications and Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While there is currently no specific research demonstrating the use of this compound as a chiral auxiliary, its chiral nature (due to the methyl group at a stereocenter) suggests a theoretical potential in this area. If resolved into its individual enantiomers, it could be attached to a prochiral substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary would be removed, yielding an enantiomerically enriched product. This application would require further research to develop methods for its resolution and to evaluate its effectiveness in directing asymmetric transformations.
Environmental Degradation Mechanisms of this compound (Chemical Kinetics and Pathway Focus)
The environmental fate of this compound, a branched-chain aliphatic diester, is a subject of growing interest due to its potential applications and subsequent release into the environment. Understanding its degradation mechanisms is crucial for assessing its environmental persistence and potential impact. The primary routes of environmental degradation for organic compounds like this compound are photodegradation (breakdown by light) and biodegradation (breakdown by microorganisms).
Detailed experimental studies specifically delineating the photodegradation and biodegradation pathways of this compound are limited in publicly available scientific literature. However, based on the fundamental principles of organic chemistry and the known degradation pathways of similar aliphatic esters, probable mechanisms can be outlined.
Photodegradation, or photolysis, involves the breakdown of chemical compounds by photons of light. For aliphatic esters, this process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as hydroxyl radicals (•OH).
While specific studies on this compound are not extensively documented, the photodegradation of aliphatic-aromatic polyesters, which also contain ester linkages, has been studied. These studies show that UV exposure can lead to the breaking of basic bond structures like ester bonds, resulting in a decrease in molecular weight. It is known that photosensitive groups such as carbonyl groups, present in this compound, can facilitate the process of photodegradation researchgate.net.
In aqueous environments, the most significant pathway for indirect photodegradation is often reaction with photochemically generated hydroxyl radicals. The rate of this reaction is a key factor in determining the environmental half-life of the compound.
Hypothesized Photodegradation Pathway:
Initiation : The process would likely be initiated by the abstraction of a hydrogen atom from the aliphatic chain by a hydroxyl radical. The presence of a tertiary carbon (at the 3-methyl position) provides a likely site for this initial attack due to the relative stability of the resulting tertiary radical.
Propagation : The carbon-centered radical can then react with molecular oxygen to form a peroxy radical. This peroxy radical can undergo further reactions, leading to the cleavage of the ester bond.
Products : The expected products from the photodegradation of this compound would include smaller carboxylic acids, aldehydes, and ketones resulting from the fragmentation of the parent molecule. Complete mineralization to carbon dioxide and water is the ultimate fate under ideal conditions.
Table 1: Hypothesized Photodegradation Products of this compound
| Compound Name | Chemical Formula | Potential Formation Pathway |
| 3-Methyladipic acid | C7H12O4 | Hydrolysis of one or both ester groups. |
| Ethyl acetate | C4H8O2 | Fragmentation of the parent molecule. |
| Various aldehydes and ketones | Variable | Oxidative cleavage of the carbon chain. |
| Carbon dioxide | CO2 | Complete mineralization. |
Biodegradation is a critical process for the removal of organic compounds from the environment. It is mediated by enzymes produced by microorganisms such as bacteria and fungi. For esters, the primary mechanism of biodegradation is enzymatic hydrolysis of the ester bond.
While specific microbial metabolism studies on this compound are not widely available, research on similar compounds provides insight into the likely pathways. The biodegradation of diethyl phthalate (B1215562) (DEP), for instance, occurs through the sequential hydrolysis of the two ethyl ester groups to produce monoethyl phthalate and then phthalic acid wikipedia.orgwho.intnih.gov. This process is carried out by soil bacteria wikipedia.orgnih.gov. Some bacteria possess specific enzymes like phthalate oxygenase and phthalate dioxygenase for this purpose wikipedia.org.
For aliphatic-aromatic copolyesters, thermophilic actinomycetes have been identified as playing a significant role in their degradation nih.gov. It is plausible that similar microbial communities would be involved in the breakdown of this compound.
Hypothesized Biodegradation Pathway:
Initial Hydrolysis : The biodegradation is expected to begin with the enzymatic hydrolysis of one of the ethyl ester groups by a hydrolase enzyme (e.g., a lipase (B570770) or esterase), yielding ethanol (B145695) and monoethyl 3-methylhexanedioate.
Second Hydrolysis : The remaining ester group in monoethyl 3-methylhexanedioate would then be hydrolyzed to yield another molecule of ethanol and 3-methylhexanedioic acid.
Beta-Oxidation : The resulting 3-methylhexanedioic acid, a branched-chain dicarboxylic acid, would likely be further metabolized through a pathway similar to the beta-oxidation of fatty acids. The presence of the methyl group may require specific enzymatic machinery to bypass the branch point.
Central Metabolism : The breakdown products would eventually enter the central metabolic pathways of the microorganism, such as the Krebs cycle, to be used for energy and biomass production.
Engineered microbes have been developed for the production of branched-chain esters, indicating that the metabolic pathways for handling such molecules exist and can be harnessed doaj.orgnih.govresearchgate.netresearchgate.net. This suggests that naturally occurring microorganisms capable of degrading this compound are likely to exist in various environments.
Table 2: Hypothesized Microbial Mediators and Products in the Biodegradation of this compound
| Mediator/Product | Description | Role in Pathway |
| Hydrolase (Lipase/Esterase) | Class of enzymes | Catalyzes the initial hydrolysis of ester bonds. |
| Monoethyl 3-methylhexanedioate | Intermediate metabolite | Product of the first hydrolysis step. |
| 3-Methylhexanedioic acid | Intermediate metabolite | Product of the second hydrolysis step. |
| Ethanol | Byproduct | Released during hydrolysis of the ethyl ester groups. |
| Acetyl-CoA | Central metabolite | End product of beta-oxidation, enters the Krebs cycle. |
Future Directions and Research Perspectives on Diethyl 3 Methylhexanedioate
Development of Sustainable and Green Synthetic Routes
Traditional synthesis of adipate (B1204190) esters often relies on petroleum-based feedstocks and involves processes that can generate significant waste. google.com Future research will increasingly focus on developing greener and more sustainable methods for producing Diethyl 3-methylhexanedioate. A primary goal is the replacement of non-renewable petroleum feedstocks with carbohydrates and other biomass-derived materials. unigoa.ac.innih.govrsc.org For instance, bioderived mucic acid can be converted into adipates through a one-step deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH) process. rsc.org
Key areas of development include:
Biocatalysis: The use of enzymes, particularly immobilized lipases, offers a highly selective and environmentally benign alternative to conventional acid catalysts. google.com Biocatalysis in solvent-free systems is a promising approach to establish greener ester production. mdpi.com Research into identifying robust enzymes capable of efficiently catalyzing the esterification of 3-methyladipic acid with ethanol (B145695) could lead to processes with reduced energy consumption and waste.
Green Solvents and Reaction Media: A significant shift away from hazardous organic solvents is a central tenet of green chemistry. mdpi.com Supercritical fluids, such as supercritical carbon dioxide (scCO₂), are gaining attention as environmentally friendly solvents for esterification reactions. mdpi.commrforum.com The use of scCO₂ can enhance reaction yields compared to solvent-free or traditional solvent-based systems and eliminates the need for toxic organic solvents like hexane (B92381). mdpi.comresearchgate.net
Renewable Feedstocks: The synthesis of the 3-methylhexanedioate backbone from renewable sources is a critical long-term goal. Lignocellulosic biomass, a globally abundant and non-edible feedstock, presents an opportunity for producing the C6 dicarboxylic acid precursor. nih.govrsc.org Palladium-catalyzed carbonylation of 1,3-dienes is another innovative route that can afford access to adipate diesters with high atom economy. semanticscholar.org
| Synthetic Route | Key Features | Potential Advantages | Research Challenges |
|---|---|---|---|
| Traditional Petrochemical Route | Based on oxidation of cyclohexane-derived precursors followed by acid-catalyzed esterification. | Established technology, high throughput. | Reliance on fossil fuels, use of hazardous reagents (e.g., nitric acid), generation of greenhouse gases. unigoa.ac.in |
| Biocatalytic Synthesis | Utilizes immobilized lipases as catalysts in solvent-free or green solvent systems. google.commdpi.com | High selectivity, mild reaction conditions, reduced waste, reusable catalyst. | Enzyme stability and cost, optimizing reaction kinetics for industrial scale. mdpi.com |
| Renewable Feedstock Conversion | Synthesis from biomass-derived precursors like mucic acid. rsc.org | Reduces carbon footprint, utilizes sustainable feedstocks. rsc.org | Multi-step conversions, catalyst development for high yield and selectivity. |
| Supercritical Fluid (scCO₂) Media | Uses scCO₂ as a solvent and reaction medium. mdpi.commrforum.com | Environmentally benign, enhanced mass transport, tunable properties, simplified product separation. | High-pressure equipment requirements, catalyst stability under supercritical conditions. researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond improving its synthesis, future research will likely explore novel chemical transformations of this compound to create new derivatives with unique properties. The existing ester and alkyl functionalities serve as handles for a variety of organic reactions.
Potential areas for exploration include:
C-H Activation/Functionalization: Direct functionalization of the carbon-hydrogen bonds on the hexanedioate backbone offers an atom-economical way to introduce new functional groups without pre-functionalized starting materials. Research could target the selective activation of C-H bonds at various positions to append groups that modify the compound's physical or chemical properties.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis for forging new bonds under mild conditions. nih.govd-nb.info This methodology could be applied to this compound for reactions such as decarboxylative functionalization or the generation of radical intermediates for subsequent coupling reactions. beilstein-journals.orgresearchgate.net For example, photocatalytic strategies could enable the synthesis of O-aryl esters through the cross-dehydrogenative coupling of aldehydes with phenols, a transformation that could be adapted for diester chemistry. acs.org
Selective Reduction: The development of methods for the selective reduction of one of the two ester groups to an aldehyde or alcohol would yield valuable difunctional synthons. Flow chemistry techniques have shown promise in mediating the selective reduction of diesters to mono-aldehydes, which could be applied to this compound. researchgate.net
Catalytic Depolymerization: Exploring the use of this compound as a monomer for novel polyesters and subsequently investigating green catalytic methods for their depolymerization aligns with circular economy principles. Iron-catalyzed hydrodeoxygenation, for instance, has been shown to be effective for the selective depolymerization of PET products. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability. syrris.comamt.uk The synthesis of this compound is well-suited for adaptation to these modern platforms.
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. syrris.com This precise control can lead to higher yields, improved selectivity, and safer handling of exothermic reactions or reactive intermediates. acs.org For esterification, flow chemistry can intensify the process, minimize side reactions, and facilitate easier scale-up from laboratory to industrial production. researchgate.netvapourtec.com
Automated Synthesis Platforms: Automated workstations can accelerate the optimization of reaction conditions by performing numerous experiments in parallel under varied parameters (e.g., catalyst loading, temperature, reagent ratios). This high-throughput screening approach can rapidly identify the most efficient and cost-effective synthetic protocols, significantly reducing development time.
| Parameter | Benefit in Flow Chemistry | Impact on Synthesis |
|---|---|---|
| Heat Transfer | High surface-area-to-volume ratio allows for rapid and efficient heating or cooling. | Enables precise temperature control, minimizing byproduct formation and allowing for safe operation of exothermic esterifications. |
| Mass Transfer | Efficient mixing of reactants is achieved, even for multiphasic systems. | Increases reaction rates and improves consistency and yield. |
| Safety | Small reactor volumes mean only a small amount of material is reacting at any given time. syrris.com | Reduces the risks associated with hazardous reagents or runaway reactions. |
| Scalability | Production is scaled by extending the operating time or using larger reactors, rather than larger vessels. syrris.com | Simplifies the transition from lab-scale optimization to pilot or industrial-scale production. |
| Integration | Allows for the coupling of synthesis, work-up, and purification steps into a single continuous process. syrris.com | Increases overall process efficiency and reduces manual handling. |
Advancements in Spectroscopic Characterization Techniques for In Situ Monitoring
Understanding reaction kinetics and mechanisms is fundamental to process optimization. Process Analytical Technology (PAT), particularly through in situ spectroscopic monitoring, provides real-time data on the chemical composition of a reacting mixture without the need for sampling.
Future research could apply these techniques to the synthesis of this compound:
In Situ Raman Spectroscopy: Raman spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real time. irdg.orgspectroscopyonline.com By using a fiber-optic probe inserted directly into the reactor, one can track the consumption of reactants (e.g., the disappearance of the carboxylic acid C=O stretch) and the formation of the product ester (e.g., the appearance of the ester C=O stretch). mt.com This allows for precise determination of reaction endpoints, identification of intermediates, and the collection of kinetic data. nih.gov
UV-Resonance Raman (UV-RR) Spectroscopy: For reactions involving low concentrations of reactants or intermediates, UV-RR spectroscopy can provide enhanced sensitivity, allowing for the detection and monitoring of specific components that may be difficult to observe with standard Raman spectroscopy. oxinst.com
Leveraging Computational Chemistry for Predictive Modeling and Rational Design in Diester Chemistry
Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research and development. These in silico approaches can guide experimental work, saving time and resources.
Predictive Modeling of Reaction Outcomes: Machine learning algorithms, trained on large datasets of known reactions, can predict the major products of a chemical transformation and even suggest suitable reaction conditions (catalysts, solvents, temperature). mit.edubohrium.comnih.govnih.gov Such models could be used to explore a wide range of potential synthetic routes to this compound and its derivatives, prioritizing the most promising candidates for laboratory investigation. acs.org
Mechanism Elucidation with Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating reaction mechanisms at the molecular level. researchgate.net By modeling the energies of reactants, transition states, and products, DFT can provide detailed insights into the esterification process. rsc.orgnih.govrsc.org This understanding can be used to explain catalyst behavior and rationally design more efficient catalytic systems.
Rational Design and Property Prediction: Computational models can predict the physical and chemical properties of molecules based on their structure. researchgate.netjust.edu.jo This allows for the rational design of new diester derivatives with tailored properties (e.g., viscosity, thermal stability, melting point) for specific applications. dntb.gov.uamdpi.commdpi.com For example, by computationally screening various structural modifications to this compound, researchers can identify novel compounds with potentially superior performance as lubricants, plasticizers, or phase-change materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
